molecular formula C27H35N3O4 B12027267 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 767335-90-0

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B12027267
CAS No.: 767335-90-0
M. Wt: 465.6 g/mol
InChI Key: QEPDTOZUUGXNAB-VUTHCHCSSA-N
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Description

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C27H35N3O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the acylation of decanoic acid with aminoacetyl groups, followed by the formation of carbohydrazonoyl intermediates. The final step involves esterification with 3-methylbenzoic acid under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in various substituted derivatives of the original compound .

Scientific Research Applications

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

    Industry: Utilized in the development of specialized materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

767335-90-0

Molecular Formula

C27H35N3O4

Molecular Weight

465.6 g/mol

IUPAC Name

[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C27H35N3O4/c1-3-4-5-6-7-8-9-13-25(31)28-20-26(32)30-29-19-22-14-16-24(17-15-22)34-27(33)23-12-10-11-21(2)18-23/h10-12,14-19H,3-9,13,20H2,1-2H3,(H,28,31)(H,30,32)/b29-19+

InChI Key

QEPDTOZUUGXNAB-VUTHCHCSSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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